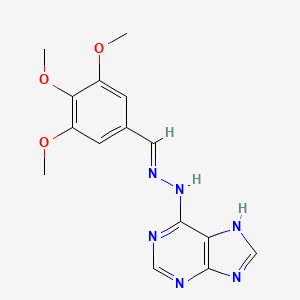
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzylidene group and a hydrazinyl group attached to the purine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by reacting appropriate aldehydes with hydrazine derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. For instance, a similar compound, 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid, contains multiple bonds, aromatic bonds, and rotatable bonds .Applications De Recherche Scientifique
Fluorescent pH Probe
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine: serves as a simple fluorescent probe for pH sensing. Researchers have designed and synthesized this compound to detect strongly acidic and alkaline pH levels in a DMSO/water (1/4, v/v) system. The probe demonstrates high selectivity and sensitivity, making it valuable for pH imaging in biological systems, such as E. coli cells .
Anticancer Activity
The compound’s structure suggests potential anticancer properties. While specific studies on this exact compound are limited, related derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown promising results. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives exhibited significant anticancer activity against MCF-7 and A549 cell lines . Further investigations into the anticancer potential of this compound are warranted.
Biological Imaging
Beyond pH sensing, the compound’s fluorescence could be harnessed for imaging purposes. Researchers might explore its use as a fluorescent tag in biological studies, including cellular localization and tracking.
If you’d like more information on any specific application, feel free to ask
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine acts as a non-covalent EGFR inhibitor . It binds to the EGFR and inhibits its activity, which in turn prevents the activation of the downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the activation of key oncogenes such as KRAS, MAP2K, and EGFR itself . This leads to a decrease in cell proliferation and survival, thereby inhibiting the growth and prognosis of cancer cells.
Result of Action
The molecular and cellular effects of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine’s action include a significant reduction in the Reactive Oxygen Species (ROS) levels in lung cancer cells and an alteration in the mitochondrial membrane potential (MMP) . These changes are vital prerequisites for better plausible EGFR inhibitors devoid of cardiotoxicity .
Propriétés
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-22-10-4-9(5-11(23-2)13(10)24-3)6-20-21-15-12-14(17-7-16-12)18-8-19-15/h4-8H,1-3H3,(H2,16,17,18,19,21)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXMTBMGNIZEJZ-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)
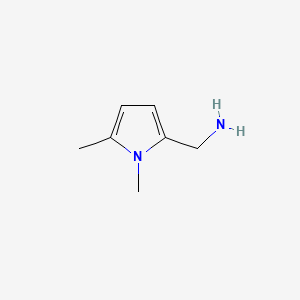
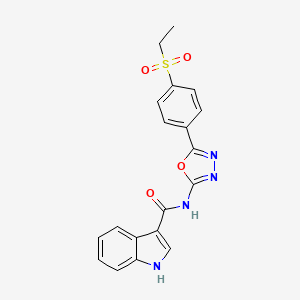
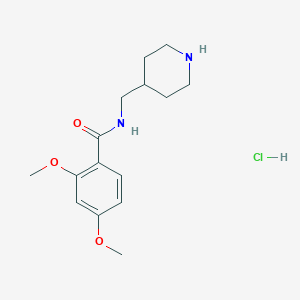
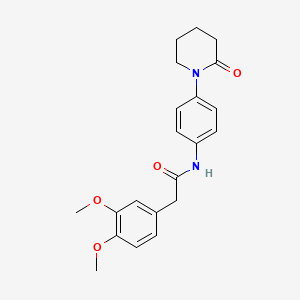
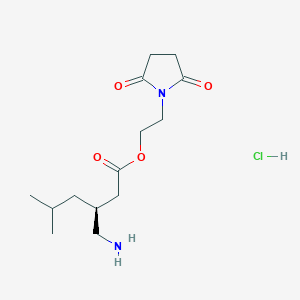
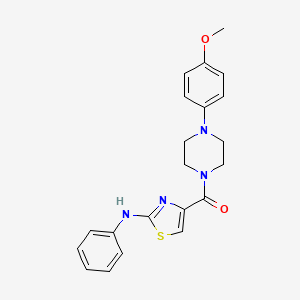
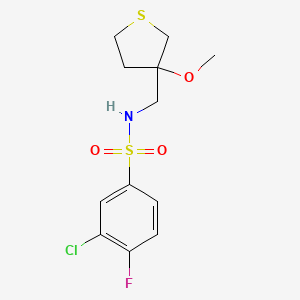
![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)